N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine
Description
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine is a complex organic compound featuring a morpholine ring, pyridine rings, and a piperidine ring
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-17(20(22-7-1)25-12-14-26-15-13-25)16-23-18-5-10-24(11-6-18)19-3-8-21-9-4-19/h1-4,7-9,18,23H,5-6,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZGIBRWMCYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=C(N=CC=C2)N3CCOCC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-morpholin-4-ylpyridine-3-carbaldehyde, which is then reacted with 1-pyridin-4-ylpiperidin-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as crystallization or chromatography, are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the morpholine and piperidine rings.
2-morpholin-4-ylpyridine: Contains the morpholine and pyridine rings but lacks the piperidine ring.
Uniqueness
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine is unique due to its combination of morpholine, pyridine, and piperidine rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for more diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
